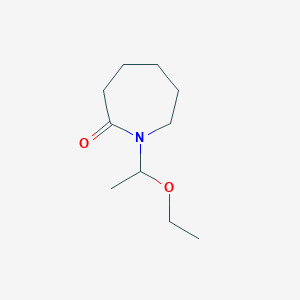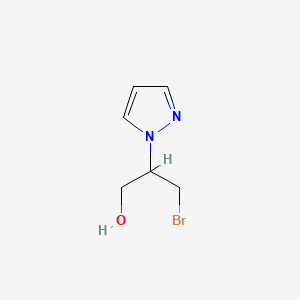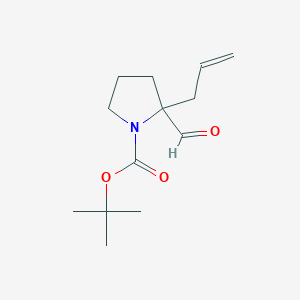
Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a formyl group, and an allyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the formyl and allyl groups. One common method involves the use of Vilsmeier formylation to introduce the formyl group, followed by allylation using allyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Allyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrolidine derivatives
科学的研究の応用
Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
作用機序
The mechanism of action of tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The allyl group can undergo reactions typical of alkenes, such as electrophilic addition and polymerization. The pyrrolidine ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
Tert-butyl 2-formyl-2-(prop-2-en-1-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate: Lacks the formyl group, affecting its reactivity and applications.
Tert-butyl 2-formylpyrrolidine-1-carboxylate: Lacks the allyl group, leading to different chemical properties and uses.
Uniqueness
Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of both formyl and allyl groups, which provide a combination of reactivity that is not found in many other compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
特性
分子式 |
C13H21NO3 |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
tert-butyl 2-formyl-2-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-5-7-13(10-15)8-6-9-14(13)11(16)17-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |
InChIキー |
VYFRAXOESJYFJW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B15298530.png)
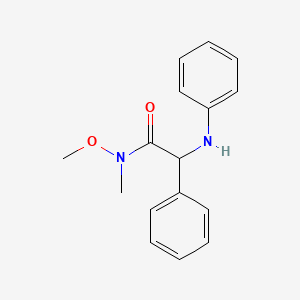
![5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine](/img/structure/B15298546.png)
![N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298549.png)
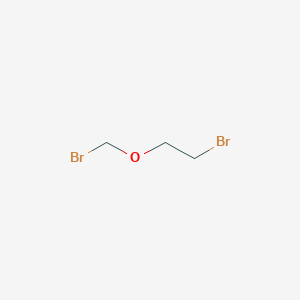
![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15298564.png)
![4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid](/img/structure/B15298589.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride](/img/structure/B15298597.png)

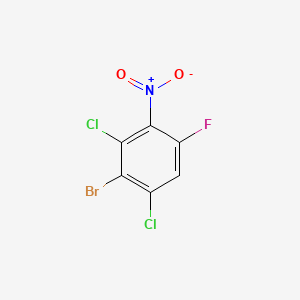
![2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile](/img/structure/B15298629.png)
